N-[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]-4-PHENYLOXANE-4-CARBOXAMIDE
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Overview
Description
N-[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]-4-PHENYLOXANE-4-CARBOXAMIDE is a complex organic compound that features a tetrahydropyran ring, a fluorophenyl group, and a methoxypropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]-4-PHENYLOXANE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Tetrahydropyran Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Fluorophenyl Group: This step often involves a nucleophilic substitution reaction where a fluorophenyl halide reacts with an appropriate nucleophile.
Attachment of the Methoxypropyl Group: This can be done through an etherification reaction, where a methoxypropyl halide reacts with a nucleophile.
Formation of the Carboxamide Group: This step involves the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]-4-PHENYLOXANE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Hydrolysis: The carboxamide group can be hydrolyzed to form carboxylic acids and amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Hydrolysis: Acidic or basic conditions can be used, with reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]-4-PHENYLOXANE-4-CARBOXAMIDE has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its interactions with biological molecules and potential bioactivity.
Medicine: Research may focus on its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]-4-PHENYLOXANE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, which can alter their activity and lead to various biological responses. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-fluorophenyl)-1-(5-nitrothiophen-2-yl)methanimine
- 2-(2,6-difluorophenoxy)-N-(2-fluorophenyl)-9-isopropyl-9H-purin-8-amine
- Ocfentanil (N-(2-fluorophenyl)-2-methoxy-N-[1-(2-phenylethyl)-4-piperidinyl]acetamide)
Uniqueness
N-[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]-4-PHENYLOXANE-4-CARBOXAMIDE is unique due to its combination of a tetrahydropyran ring, a fluorophenyl group, and a methoxypropyl group This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds
Properties
IUPAC Name |
N-[2-(2-fluorophenyl)-2-methoxypropyl]-4-phenyloxane-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FNO3/c1-21(26-2,18-10-6-7-11-19(18)23)16-24-20(25)22(12-14-27-15-13-22)17-8-4-3-5-9-17/h3-11H,12-16H2,1-2H3,(H,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWMFVLDGFJMACZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1(CCOCC1)C2=CC=CC=C2)(C3=CC=CC=C3F)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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